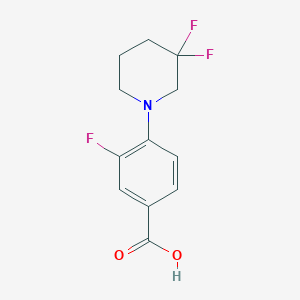![molecular formula C13H18BrNO2 B12081124 [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol](/img/structure/B12081124.png)
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C12H16BrNO. It is characterized by the presence of a pyrrolidine ring, a bromophenoxy group, and a methanol moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with (S)-pyrrolidine-2-carboxaldehyde under reductive amination conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to a phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of [(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar residues. These interactions can modulate the activity of the target protein, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-(4-Bromophenoxy)ethyl]pyrrolidine: Lacks the methanol moiety but shares the bromophenoxy and pyrrolidine groups.
2-(4-Bromophenoxy)ethanol: Contains the bromophenoxy group but lacks the pyrrolidine ring.
4-Bromophenol: Contains the bromophenoxy group but lacks the ethyl and pyrrolidine components.
Uniqueness
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the bromophenoxy group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C13H18BrNO2 |
|---|---|
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
[(2S)-1-[2-(4-bromophenoxy)ethyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C13H18BrNO2/c14-11-3-5-13(6-4-11)17-9-8-15-7-1-2-12(15)10-16/h3-6,12,16H,1-2,7-10H2/t12-/m0/s1 |
InChI-Schlüssel |
BVMYYXYIHLJLPD-LBPRGKRZSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)CCOC2=CC=C(C=C2)Br)CO |
Kanonische SMILES |
C1CC(N(C1)CCOC2=CC=C(C=C2)Br)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
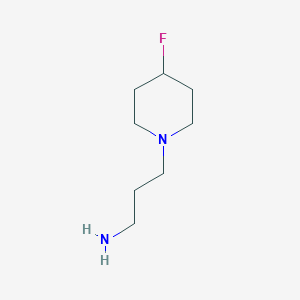

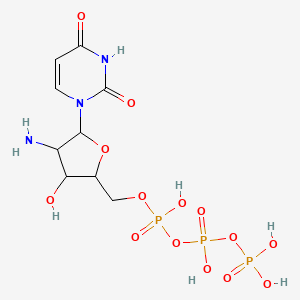
![1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12081071.png)
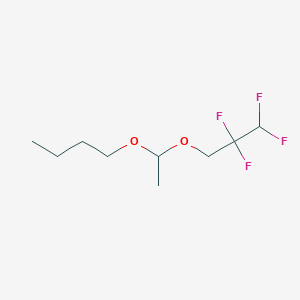
![[3,4,5-Trihydroxy-6-[2-(hydroxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B12081083.png)

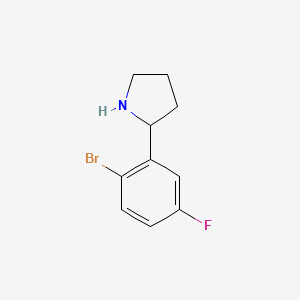
![7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12081096.png)
